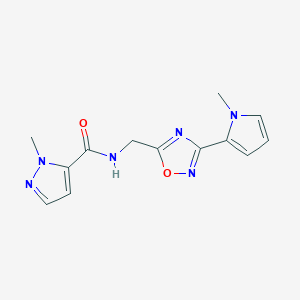
1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H14N6O2 and its molecular weight is 286.295. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide is a novel heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, an oxadiazole moiety, and a pyrrole unit. Its molecular formula is C13H15N5O2, with a molecular weight of approximately 273.30 g/mol. The presence of multiple heterocycles contributes to its unique biological properties.
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study reported that oxadiazole derivatives demonstrated IC50 values ranging from 0.01 to 92.4 µM against different cancer types, including breast and lung cancers . The specific compound's activity was evaluated against human colon adenocarcinoma cells (HT-29), showing promising results.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it effectively inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
Table: COX Inhibition Potency
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 1-methyl-N... | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
This data suggests that the compound exhibits higher selectivity towards COX-2 compared to traditional anti-inflammatory drugs like Celecoxib .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored against various pathogens. Preliminary results indicated notable activity against Mycobacterium tuberculosis, with ongoing studies aimed at elucidating the mechanism of action .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound inhibits key enzymes involved in inflammation and cancer progression.
- Cell Cycle Modulation : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Properties : Exhibits antioxidant activity, reducing oxidative stress in cells.
Propriétés
IUPAC Name |
2-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-18-7-3-4-9(18)12-16-11(21-17-12)8-14-13(20)10-5-6-15-19(10)2/h3-7H,8H2,1-2H3,(H,14,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWSYMBWZXANBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=NN3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














